molecular formula C9H5NO4S B1295880 5-Nitro-1-benzothiophene-2-carboxylic acid CAS No. 6345-55-7

5-Nitro-1-benzothiophene-2-carboxylic acid

Cat. No. B1295880
Key on ui cas rn: 6345-55-7
M. Wt: 223.21 g/mol
InChI Key: ZGSMHACHDULBBY-UHFFFAOYSA-N
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Patent
US06262056B1

Procedure details

10 g (39.8×10−3 moles) 5-nitrobenzo[b]thiophen-2-carboxylic acid ethyl ester in 250 ml of EtOH and 60 ml of H2O were reacted with 3.8 g (67.8×10−3 moles) of KOH at 60° C. for 2 hours, after which the potassium salt of the product was collected by filtration. A further fraction of the product was collected on adding isopropanol to the filtrate. The salt was dissolved in water and after acidulating the solution with HCl(c), the protonated form of the acid was precipitated out. It was purified by recrystallisation in H2O/EtOH. Yield: 85%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[CH:12][C:13]([N+:15]([O-:17])=[O:16])=[CH:14][C:8]=2[CH:7]=1)=[O:5])C.[OH-].[K+]>CCO.O>[N+:15]([C:13]1[CH:12]=[CH:11][C:9]2[S:10][C:6]([C:4]([OH:5])=[O:3])=[CH:7][C:8]=2[CH:14]=1)([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
3.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CCO
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which the potassium salt of the product was collected by filtration
CUSTOM
Type
CUSTOM
Details
A further fraction of the product was collected
ADDITION
Type
ADDITION
Details
on adding isopropanol to the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
The salt was dissolved in water
CUSTOM
Type
CUSTOM
Details
the protonated form of the acid was precipitated out
CUSTOM
Type
CUSTOM
Details
It was purified by recrystallisation in H2O/EtOH

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC2=C(SC(=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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